

In-Depth Technical Guide: 3-Indolylacetone (CAS 1201-26-9)

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Compound of Interest

Compound Name: *3-Indolylacetone*

Cat. No.: *B073846*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Indolylacetone** (CAS 1201-26-9), a derivative of indole with potential applications in neuroscience research. This document collates critical data on its chemical and physical properties, spectroscopic characteristics, synthesis methodologies, and known biological activities. Detailed experimental protocols and visual diagrams of key processes are included to support further research and development.

Core Data Summary

Chemical and Physical Properties

Property	Value	Reference(s)
CAS Number	1201-26-9	[1] [2]
Molecular Formula	C ₁₁ H ₁₁ NO	[1] [2]
Molecular Weight	173.21 g/mol	[1] [2]
IUPAC Name	1-(1H-indol-3-yl)propan-2-one	[1]
Synonyms	Indole-3-acetone, 3- Acetonylindole, 3-(2- Oxopropyl)indole	[1] [3]
Appearance	Tan solid / Brownish rhombs or needles	[4]
Melting Point	115-119 °C	[4] [5]
Boiling Point	341.7 ± 17.0 °C at 760 mmHg	[5]
Density	1.2 ± 0.1 g/cm ³	[5]
Flash Point	168.4 ± 28.4 °C	[5]
Solubility	Soluble in polar organic solvents. Insoluble in water.	[6]
Storage Temperature	-20°C or 2-8°C	[2] [4]

Spectroscopic Data

Spectrum Type	Key Data Points	Reference(s)
¹ H NMR	(CDCl ₃ , 399.65 MHz) δ (ppm): 8.26 (s, 1H, NH), 7.53 (d, 1H), 7.32 (d, 1H), 7.19 (t, 1H), 7.13 (t, 1H), 7.04 (s, 1H), 3.81 (s, 2H, CH ₂), 2.16 (s, 3H, CH ₃)	[7]
¹³ C NMR	(DMSO-d6, 15.09 MHz) δ (ppm): Data for the related compound Indole-3-acetic acid is available and suggests key indole ring signals. Specific data for 3-Indolylacetone needs to be acquired.	[8]
Mass Spectrometry (GC-MS)	Major fragments (m/z): 173 (M+), 130	[1]
FTIR	Technique: KBr Wafer. The spectrum is available through spectral databases.	[1]
UV Absorption	λ _{max} (ethanol): 221, 280, 289 nm	

Synthesis and Experimental Protocols

Synthesis of 3-Indolylacetone

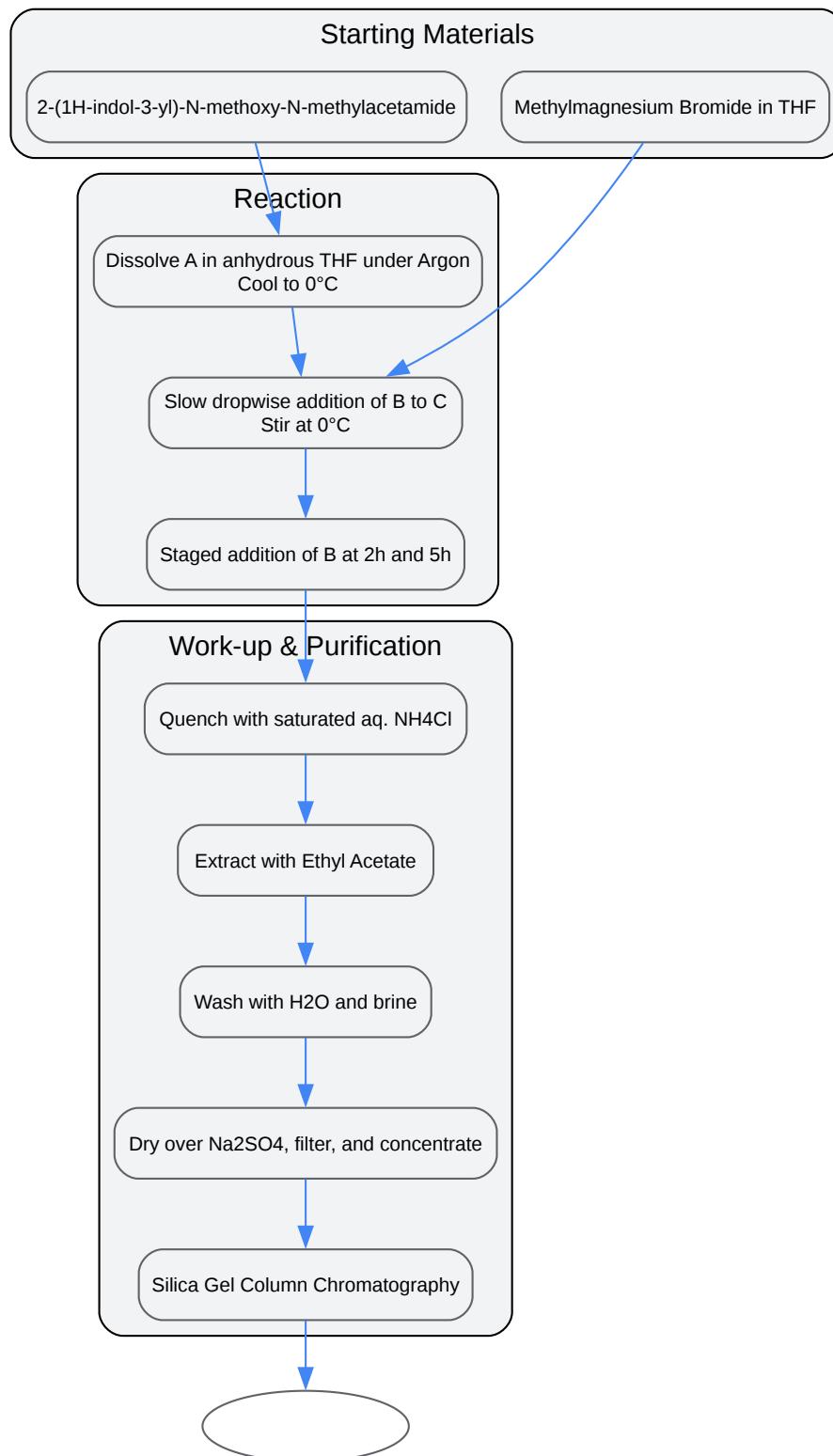
One documented method for the synthesis of **3-Indolylacetone** proceeds from 2-(1H-indol-3-yl)-N-methoxy-N-methylacetamide.[9]

Experimental Protocol:

- Reaction Setup: Dissolve 2-(1H-indol-3-yl)-N-methoxy-N-methylacetamide (3.00 g, 13.75 mmol) in anhydrous tetrahydrofuran (THF, 60 mL) under an argon atmosphere. Cool the solution to 0 °C in an ice bath.

- Grignard Reaction: Slowly add a THF solution of methylmagnesium bromide (27.49 mL, 27.49 mmol) dropwise to the stirred reaction mixture.
- Staged Addition: After 2 hours of reaction, add another equivalent of the methylmagnesium bromide solution (27.49 mL, 27.49 mmol). After an additional 3 hours, add a third equivalent (27.49 mL, 27.49 mmol).
- Quenching: Upon completion of the reaction (monitored by TLC), quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
- Extraction: Add ethyl acetate to the mixture for extraction. Separate the organic phase.
- Washing: Wash the organic phase sequentially with water and saturated brine.
- Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.
- Purification: Purify the resulting residue by silica gel column chromatography using a gradient elution of petroleum ether/ethyl acetate to yield **3-Indolylacetone**.^[9]

Synthesis Workflow for 3-Indolylacetone

[Click to download full resolution via product page](#)Caption: Synthesis workflow of **3-Indolylacetone**.

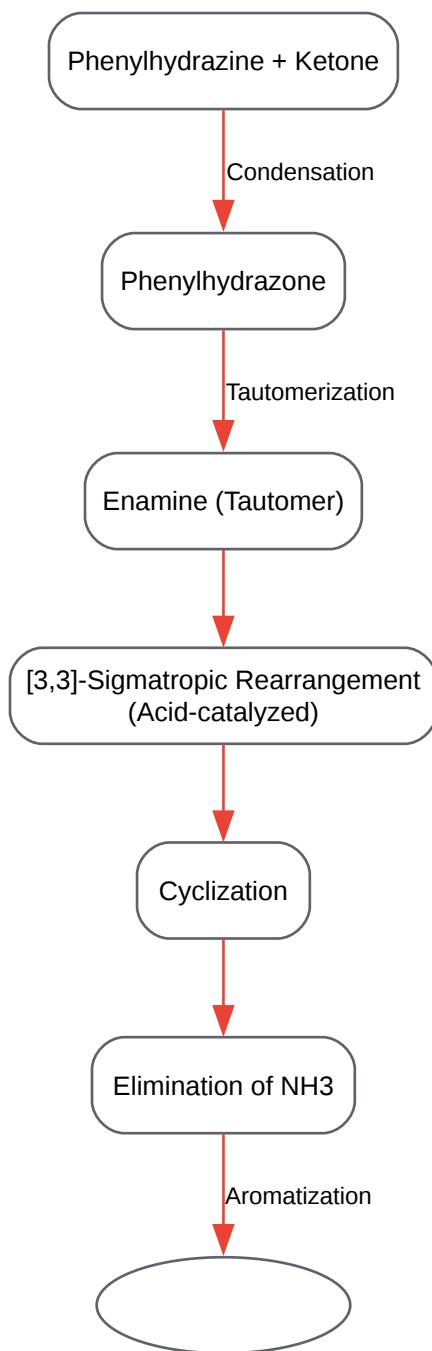
Potential Synthetic Route: Fischer Indole Synthesis

The Fischer indole synthesis is a classic method for preparing indoles from a phenylhydrazone precursor under acidic conditions.[\[10\]](#)[\[11\]](#)[\[12\]](#) This method could potentially be adapted for the synthesis of **3-Indolylacetone**.

General Mechanism:

- **Hydrazone Formation:** Reaction of phenylhydrazine with a suitable ketone (in this case, a precursor to the acetone side chain) to form a phenylhydrazone.
- **Tautomerization:** The phenylhydrazone tautomerizes to an enamine.
- **[13][13]-Sigmatropic Rearrangement:** An acid-catalyzed[\[13\]](#)[\[13\]](#)-sigmatropic rearrangement occurs.
- **Cyclization and Elimination:** The intermediate undergoes cyclization and elimination of ammonia to form the aromatic indole ring.

General Mechanism of Fischer Indole Synthesis



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Caption: Mechanism of the Fischer Indole Synthesis.

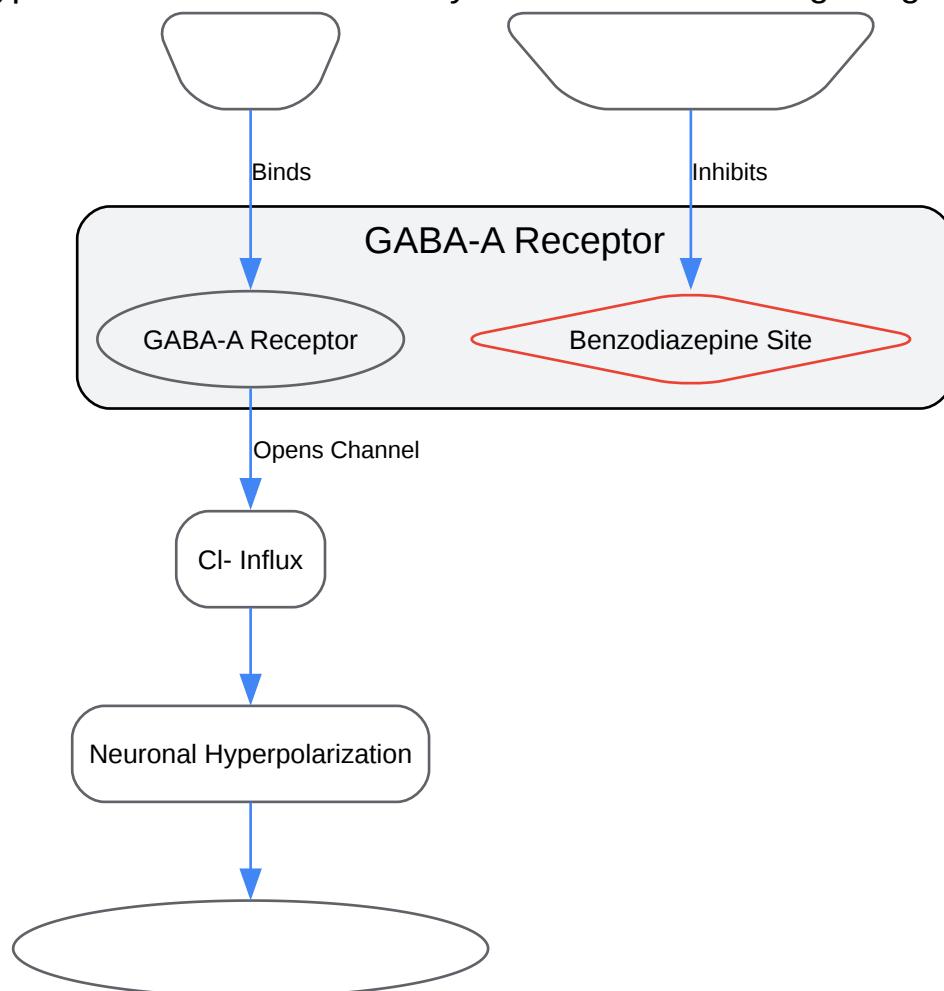
Biological Activity and Potential Mechanism of Action

3-Indolylacetone has been identified as a potential inhibitor of the benzodiazepine receptor.[\[2\]](#) Benzodiazepine receptors are allosteric modulatory sites on the GABA-A receptor, a ligand-gated ion channel that is the primary mediator of inhibitory neurotransmission in the central nervous system.

Hypothetical Signaling Pathway

Binding of an inhibitor like **3-Indolylacetone** to the benzodiazepine site could potentially antagonize the effects of positive allosteric modulators (like diazepam), thereby reducing the influx of chloride ions in response to GABA binding. This would lead to a decrease in neuronal hyperpolarization and a reduction in the overall inhibitory signal.

Hypothetical Action of 3-Indolylacetone on GABAergic Signaling



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